PF-05089771 - 1430806-03-3

PF-05089771

Catalog Number: EVT-8201564
CAS Number: 1430806-03-3
Molecular Formula: C18H12Cl2FN5O3S2
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-05089771 is under investigation in clinical trial NCT01529671 (A Safety And Tolerability Study Of PF-05089771 In Healthy Subjects And In Subjects With Otseoarthritis Of The Knee).
Source and Classification

PF-05089771 was developed through a series of optimization processes aimed at enhancing its efficacy and selectivity for Nav1.7. The compound is part of a broader class of diaryl ether heterocyclic sulfonamides that exhibit potent inhibitory activity against Nav1.7 channels. The IUPAC name for PF-05089771 is 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide, and it has a CAS Registry Number of 1235403-62-9 .

Synthesis Analysis

The synthesis of PF-05089771 involves several key steps that optimize its pharmacological properties. Initial efforts focused on modifying the structural components to enhance metabolic stability and selectivity towards the Nav1.7 channel.

Key Synthesis Steps:

  1. Formation of the Core Structure: The synthesis begins with the creation of a diaryl ether framework, which serves as the backbone for further modifications.
  2. Introduction of Functional Groups: Key functional groups, including the thiazole moiety and amino-pyrazole, are introduced to enhance binding affinity to the Nav1.7 channel.
  3. Optimization for Selectivity: Various derivatives were synthesized to evaluate their inhibitory potency against Nav1.7, leading to the identification of PF-05089771 as a candidate with a high selectivity profile .

Technical parameters such as reaction conditions (temperature, solvent choice, reaction time) and purification methods (e.g., HPLC) are critical in achieving the desired purity and yield.

Molecular Structure Analysis

PF-05089771 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity:

  • Molecular Formula: C18H12Cl2FN5O3S
  • Molecular Weight: 672.56 g/mol
  • Structural Features:
    • A central diaryl ether structure.
    • A thiazole ring that enhances interaction with the Nav1.7 channel.
    • Chlorine and fluorine substituents that modulate lipophilicity and binding affinity.

The three-dimensional conformation allows for optimal interaction with the target sodium channel, particularly in its inactivated state, which is crucial for its mechanism of action .

Chemical Reactions Analysis

PF-05089771 undergoes various chemical reactions primarily related to its binding interactions with sodium channels:

  1. Binding Interactions: The compound selectively binds to the inactivated state of Nav1.7 channels, exhibiting an IC50 value of approximately 9.49 nmol/L .
  2. Inhibition Mechanism: Upon binding, it stabilizes the inactivated state of the sodium channel, preventing ion flow and thus inhibiting neuronal excitability associated with pain signaling.
  3. Metabolic Stability: Studies have shown that modifications to the chemical structure can influence metabolic pathways, reducing potential drug-drug interactions .
Mechanism of Action

PF-05089771 functions primarily as a blocker of Nav1.7 channels by preferentially binding to their inactivated state:

  • Action on Neuronal Excitability: By inhibiting Nav1.7, PF-05089771 decreases sodium ion influx during action potentials, effectively reducing neuronal excitability and pain transmission.
  • Selectivity Profile: The compound shows significantly lower affinity for other sodium channel subtypes (e.g., Nav1.5), which is advantageous in minimizing side effects typically associated with broader spectrum sodium channel blockers .

Experimental data support its role in modulating pain pathways by demonstrating reduced nociceptive responses in preclinical models following administration .

Physical and Chemical Properties Analysis

PF-05089771 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO with a maximum concentration of approximately 67.26 mg/mL.
  • Stability: Recommended storage conditions include desiccation at room temperature to maintain integrity.
  • Purity: Typically ≥98% purity as determined by HPLC analysis.

These properties are crucial for its application in laboratory settings and potential clinical use .

Applications

PF-05089771 has significant implications in both research and therapeutic contexts:

  1. Pain Management: As a selective inhibitor of Nav1.7, it holds promise for treating neuropathic pain conditions where traditional analgesics fail.
  2. Research Tool: It serves as a valuable tool for studying sodium channel function and pain signaling pathways in various preclinical models.
  3. Clinical Development: Ongoing studies aim to evaluate its safety and efficacy in human trials, potentially leading to new treatment options for chronic pain conditions .
Introduction to Nav1.7 Channel Physiology and Pain Pathophysiology

Role of Voltage-Gated Sodium Channels in Nociceptive Signaling

Voltage-gated sodium channels are transmembrane protein complexes essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. These channels consist of a pore-forming alpha subunit and auxiliary beta subunits. The alpha subunit contains four homologous domains (I-IV), each with six transmembrane segments (S1-S6). Segments S1-S4 form the voltage-sensing domain, which detects changes in membrane potential and triggers channel activation, while the S5-S6 segments create the ion-conducting pore [9]. Among the nine sodium channel alpha subunits (Nav1.1-Nav1.9), Nav1.7, encoded by the SCN9A gene, exhibits a specific expression pattern predominantly localized to dorsal root ganglia, trigeminal ganglia, and sympathetic neurons [9]. This selective distribution positions Nav1.7 as a critical mediator of nociceptive signaling within the peripheral nervous system.

Nav1.7 exhibits unique biophysical properties that enable its specialized role in pain pathways. Unlike other sodium channels that primarily support rapid action potential conduction, Nav1.7 activates at relatively hyperpolarized membrane potentials (near -60 mV) and demonstrates slow inactivation kinetics [1]. This allows the channel to amplify subthreshold depolarizing stimuli, such as generator potentials arising from noxious thermal, chemical, or mechanical activation of peripheral nerve endings. By lowering the threshold for action potential initiation, Nav1.7 serves as a molecular gateway for nociceptive transmission [1] [6]. Following membrane depolarization, Nav1.7 rapidly transitions through multiple conformational states: from resting (closed) to open (conducting), and subsequently to fast-inactivated or slow-inactivated (non-conducting) states. This state-dependent behavior is critical for understanding the pharmacodynamics of Nav1.7-targeted therapeutics like PF-05089771, which exhibits preferential binding to depolarized conformations [1].

Genetic and Functional Validation of Nav1.7 as a Therapeutic Target in Neuropathic Pain

Human genetic studies provide compelling validation of Nav1.7 as a therapeutic target for pain disorders. Gain-of-function mutations in the SCN9A gene are associated with severe inherited pain syndromes, including inherited erythromelalgia and paroxysmal extreme pain disorder. These mutations enhance Nav1.7 activity through various mechanisms: hyperpolarizing shifts in activation voltage thresholds, slowing of deactivation kinetics, or acceleration of recovery from inactivation [9]. The resultant hyperexcitability of sensory neurons manifests clinically as spontaneous burning pain, allodynia, and hyperalgesia. Conversely, loss-of-function mutations in SCN9A cause congenital insensitivity to pain—a rare condition characterized by the inability to perceive noxious stimuli despite intact neurological examination and normal cognitive function [9]. This genetic "experiment of nature" demonstrates that Nav1.7 inhibition can produce profound analgesia without global neurological impairment.

Table 1: Genetic Mutations in SCN9A Gene and Associated Pain Phenotypes

Mutation TypeSyndromeFunctional ConsequenceClinical Manifestations
Gain-of-functionInherited ErythromelalgiaEnhanced activation, impaired inactivationBurning pain, erythema, and warmth in extremities
Gain-of-functionParoxysmal Extreme Pain DisorderSlowed deactivation, enhanced resurgent currentsRectal, ocular, and mandibular pain attacks
Loss-of-functionCongenital Insensitivity to PainComplete loss of channel functionAbsence of pain perception with intact touch sensation

Functional studies further substantiate Nav1.7's role in neuropathic pain. In diabetic peripheral neuropathy, inflammatory mediators like nerve growth factor and cytokines upregulate Nav1.7 expression and alter its gating properties [2] [9]. This pathological remodeling lowers activation thresholds and increases spontaneous firing in C-fibers and Aδ fibers, contributing to the positive symptoms of neuropathic pain (spontaneous pain, allodynia, hyperalgesia). Preclinical models demonstrate that selective Nav1.7 inhibition reduces hyperexcitability in nociceptors and attenuates pain-related behaviors without disrupting motor function or cardiovascular parameters—advantages over non-selective sodium channel blockers [1] [6]. The high density of Nav1.7 channels at presynaptic terminals also suggests a role in regulating neurotransmitter release, potentially modulating synaptic transmission within pain pathways [1].

Mechanistic Basis for Nav1.7 Inhibition in Inherited Erythromelalgia and Small Fiber Neuropathy

Inherited erythromelalgia represents a compelling model for understanding Nav1.7-targeted therapeutics. This autosomal dominant disorder stems from specific missense mutations (e.g., I848T, L858F) in the S4 voltage-sensing domain of Nav1.7, particularly within domain II [9]. These mutations destabilize the voltage-sensing domain, facilitating channel opening at lower temperatures and milder depolarizations. The resultant aberrant sodium currents induce spontaneous firing in small-diameter C-fibers, manifesting clinically as episodic burning pain, cutaneous erythema, and temperature sensitivity predominantly affecting the extremities [9] [10]. Small fiber neuropathy shares pathophysiological features with inherited erythromelalgia, including Nav1.7 upregulation and C-fiber hyperexcitability, though it typically involves more generalized SCN9A variants rather than specific gain-of-function mutations [9].

PF-05089771 (chemical name: 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide) represents a novel therapeutic approach targeting Nav1.7 through state-dependent inhibition. This arylsulfonamide compound binds selectively to the voltage-sensing domain of domain IV (DIV-VSD) with low nanomolar affinity (IC₅₀ = 11 nM for human Nav1.7) [1] [6]. Unlike local anesthetics that bind within the central pore cavity, PF-05089771 interacts with the extracellular face of the DIV-VSD, stabilizing it in a "deactivated" state after depolarization [1]. This trapping mechanism locks the channel in a non-conducting conformation, preventing sodium ion flux. Importantly, PF-05089771 exhibits equivalent binding affinity to both fast-inactivated and slow-inactivated states, suggesting its inhibitory effect depends more on the cumulative time spent in depolarized states than on specific inactivation pathways [1].

Table 2: Electrophysiological Profile of PF-05089771 Across Sodium Channel Isoforms

Channel SubtypeIC₅₀ (μM)Selectivity Ratio vs. Nav1.7Functional Role
Nav1.7 (h)0.0111.0Nociceptive signaling
Nav1.2 (h)0.1110.0Central nervous system conduction
Nav1.6 (h)0.1614.5Nodes of Ranvier, CNS pathways
Nav1.1 (h)0.8577.3Central nervous system function
Nav1.4 (h)>10>909.0Skeletal muscle contraction
Nav1.5 (h)>10>909.0Cardiac excitability and conduction
Nav1.8 (h)>10>909.0Nociceptor action potentials

The pharmacodynamic profile of PF-05089771 reveals slow onset and offset kinetics that align with its proposed binding mechanism. Block development requires depolarization and is concentration-dependent, with recovery from inhibition occurring slowly over several minutes [1]. This sustained inhibition is particularly advantageous for pathological hyperexcitability states, such as those occurring in inherited erythromelalgia and small fiber neuropathy, where prolonged membrane depolarization enhances drug binding. Furthermore, PF-05089771 exhibits synergistic effects with other analgesics; for instance, it enhances lidocaine-mediated inhibition of Nav1.7, suggesting potential for combination therapies [1]. Despite its high selectivity, species-dependent differences in potency exist, with reduced efficacy observed at rat Nav1.7 (IC₅₀ = 171 nM) compared to human or canine isoforms (IC₅₀ = 11-13 nM) [6] [10]. This interspecies variability has important implications for translating preclinical findings to clinical applications.

Evidence from clinical trials indicates that the therapeutic potential of PF-05089771 may extend beyond classical neuropathic pain conditions. In guinea pig models of cough hypersensitivity, systemic or inhaled PF-05089771 significantly inhibited capsaicin-induced cough by approximately 50-60% at doses that did not alter respiratory rate [4] [7]. This antitussive effect likely results from blockade of Nav1.7 channels expressed in vagal C-fiber nerve terminals within the airways, suppressing action potential initiation and conduction in response to inflammatory mediators [4] [7]. These findings suggest that Nav1.7 inhibitors may have broader applications in conditions involving sensory nerve hyperexcitability, though further clinical validation is warranted.

Properties

CAS Number

1430806-03-3

Product Name

PF-05089771

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

Molecular Formula

C18H12Cl2FN5O3S2

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)

InChI Key

ZYSCOUXLBXGGIM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.